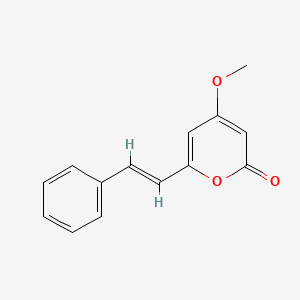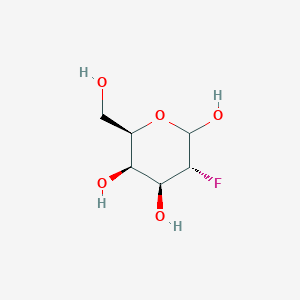
2-deoxy-2-fluoro-D-galactopyranose
Descripción general
Descripción
2-deoxy-2-fluoro-D-galactopyranose is a 2-deoxy-2-fluorohexopyranose. It is functionally related to a D-galactopyranose.
Aplicaciones Científicas De Investigación
Synthesis of Chiral 1-Bromo-1-Fluoro-1-Iodo-Alditols : The compound has been used in the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols, which are important in carbohydrate chemistry. The reaction involved 2-bromo-2-deoxy-2-fluoro-hexopyranose compounds and generated corresponding alditols with one less carbon. In the case of the D-galacto derivative, diastereoisomeric mixtures were separated and analyzed by X-ray crystallography (Francisco et al., 2004).
Radiopharmaceutical Synthesis : Rapid and efficient syntheses of 2-deoxy-2-[18F]fluoroacetamido-D-mannopyranose and -D-galactopyranose have been described, starting from [18F]fluoride. These compounds are important in the field of radiopharmaceuticals, where they are used for imaging and diagnostic purposes (Tada et al., 1990).
Synthesis of Fluorinated Galactosides : Fluorinated galactosides like 2-deoxy-2-fluoro-β-D-galactopyranoside have been synthesized and introduced to cells as scaffolds for enzyme glycosylation. The presence of fluorine significantly affects cell viability, making these compounds relevant in biochemical and cellular studies (Kasuya et al., 2007).
NMR Spectra Analysis : The compound has been studied for its NMR spectral properties, providing valuable information for the interpretation of NMR spectra of deoxyfluoro-β-D-galactopyranose-containing oligosaccharides and related substances. Such analyses are crucial in the structural elucidation of carbohydrates (Ková & Glaudemans, 1983).
Study of Enzyme Specificity : The compound has been used in studies investigating the specificity of yeast galactokinase, an enzyme involved in galactose metabolism. Such studies are important for understanding enzyme mechanisms and metabolic pathways (Thomas, Bessell, & Westwood, 1974).
Inhibitory Activities in Cellular Biosynthesis : It has been used in the synthesis of analogues that are evaluated as inhibitors of hepatic glycosaminoglycan biosynthesis. Such studies are significant in the field of medicinal chemistry and drug development (Berkin, Szarek, & Kisilevsky, 2000).
Propiedades
IUPAC Name |
(3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-deoxy-2-fluoro-D-galactopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)
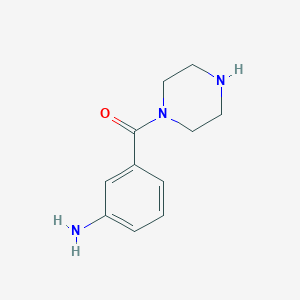
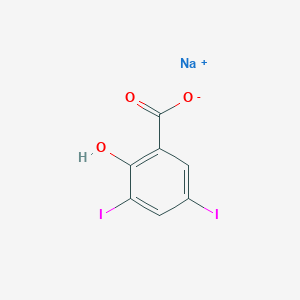


![3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione](/img/structure/B7881855.png)
![WURCS=2.0/1,1,0/[a21222h-1a_1-5]/1](/img/structure/B7881869.png)

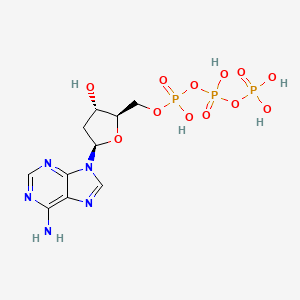


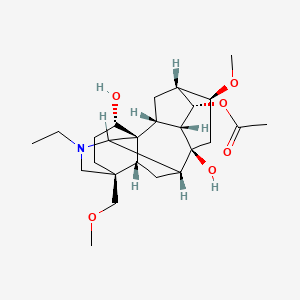
![trisodium;[(3S,4S,5R)-2,3,4-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate](/img/structure/B7881924.png)
